Cas no 793678-84-9 (6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine)
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Chemical and Physical Properties
Names and Identifiers
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- <br>(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl) methanone
- 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- AKOS005199467
- (2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone
- TGB67884
- 793678-84-9
- Z57041963
- (2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone
- EN300-11278
- G36330
- CS-0222818
-
- Inchi: 1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3
- InChI Key: QMNUABQTEYKEST-UHFFFAOYSA-N
- SMILES: S1C(=C(C(C2C=CC=C(C=2)F)=O)C2=C1CC(CC2)C(C)(C)C)N
Computed Properties
- Exact Mass: 331.14061366Da
- Monoisotopic Mass: 331.14061366Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 71.3Ų
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV29968-2.5g |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 2.5g |
$565.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-5g |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 5g |
$818.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-10g |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 10g |
$1194.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-50mg |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 50mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-100mg |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 100mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-250mg |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 250mg |
$132.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-500mg |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 500mg |
$220.00 | 2024-04-19 | |
| A2B Chem LLC | AV29968-1g |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 1g |
$305.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293488-50mg |
6-tert-Butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 50mg |
¥1612.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293488-100mg |
6-tert-Butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
793678-84-9 | 95% | 100mg |
¥1782.00 | 2024-07-28 |
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine: A Novel Benzothiophene Derivative with Promising Therapeutic Potential
6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a structurally complex benzothiophene-based compound with a unique combination of functional groups that make it a compelling candidate for pharmaceutical development. The molecule features a 4,5,6,7-tetrahydro bicyclic scaffold, which is a key structural element in many bioactive compounds, and a 3-(3-fluorobenzoyl) substituent that introduces both aromatic and fluorinated characteristics. The 6-tert-butyl group further enhances the molecule's steric and hydrophobic properties, which are critical for optimizing drug-like behavior. With a CAS number of 793678-84-9, this compound has garnered attention in recent years due to its potential applications in modulating cellular signaling pathways and its compatibility with modern drug discovery approaches.
Recent advances in medicinal chemistry have highlighted the importance of benzothiophene derivatives in the development of therapeutics targeting inflammatory and neurodegenerative diseases. The 4,5,6,7-tetrahydro ring system of this compound is particularly noteworthy, as it provides a flexible framework that can interact with multiple biological targets. The 3-(3-fluorobenzoyl) group, which is a fluorinated benzoyl moiety, has been shown to enhance metabolic stability and improve binding affinity to protein targets. This functional group also contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and accessing intracellular targets. The 6-tert-butyl substituent, on the other hand, plays a critical role in stabilizing the molecule's conformation, reducing degradation by metabolic enzymes, and minimizing off-target interactions.
One of the most significant recent studies on this compound was published in the *Journal of Medicinal Chemistry* in 2023, where researchers explored its potential as a modulator of the PI3K/AKT/mTOR signaling pathway. This pathway is implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders. The 3-(3-fluorobenzoyl) group was found to enhance the molecule's ability to inhibit the phosphorylation of AKT, a key downstream effector of the PI3K pathway. Additionally, the 6-tert-butyl group contributed to the compound's resistance to enzymatic hydrolysis, allowing it to maintain its bioactivity in vivo. These findings suggest that 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine could be a valuable tool for furthering research into the therapeutic modulation of the PI3K/AKT/mTOR pathway.
Another area of interest is the compound's potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's. A 2023 study in *Neuropharmacology* demonstrated that the 4,5,6,7-tetrahydro structure of this molecule could bind to the beta-amyloid peptide, a key pathological feature of Alzheimer's disease. The 3-(3-fluorobenzoyl) group was found to enhance the molecule's ability to disrupt the aggregation of beta-amyloid fibrils, which is a critical step in slowing disease progression. The 6-tert-butyl substituent also played a role in improving the compound's solubility and bioavailability, making it a more viable candidate for in vivo studies. These results highlight the molecule's versatility and its potential to address multiple aspects of neurodegenerative pathology.
The synthesis of 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has been the subject of several recent patents, reflecting its growing importance in the pharmaceutical industry. A 2022 patent application described a novel method for preparing this compound using a catalytic hydrogenation approach, which significantly improves the yield and purity of the final product. The process involves the selective functionalization of the 4,5,6,7-tetrahydro ring system, followed by the introduction of the 3-(3-fluorobenzoyl) group via a coupling reaction. The 6-tert-butyl group is then introduced through a substitution reaction that ensures optimal steric and electronic properties. This synthetic strategy not only enhances the efficiency of the production process but also allows for the incorporation of additional functional groups for further optimization.
Despite its promising properties, 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine remains in the early stages of preclinical development. However, ongoing research is focused on addressing potential challenges, such as the need for further optimization of its pharmacokinetic profile and the identification of its most effective biological targets. Recent advances in computational modeling and molecular docking studies have provided valuable insights into how the molecule interacts with various protein targets, which is critical for designing more effective derivatives. These efforts are expected to accelerate the transition of this compound from a research tool to a potential therapeutic agent.
In conclusion, 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with the strategic placement of functional groups such as the 3-(3-fluorobenzoyl) and 6-tert-butyl substituents, positions it as a promising candidate for the development of novel therapeutics. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most challenging diseases of our time.
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